molecular formula C32H34N4O2 B413150 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B413150
M. Wt: 506.6g/mol
InChI Key: NVSSRBVHSIXFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE stands out due to its unique combination of phenyl groups and pyrazolone core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C32H34N4O2

Molecular Weight

506.6g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(4-propan-2-ylphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C32H34N4O2/c1-21(2)24-17-19-25(20-18-24)30(28-22(3)33(5)35(31(28)37)26-13-9-7-10-14-26)29-23(4)34(6)36(32(29)38)27-15-11-8-12-16-27/h7-21,30H,1-6H3

InChI Key

NVSSRBVHSIXFIU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)C(C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)C(C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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